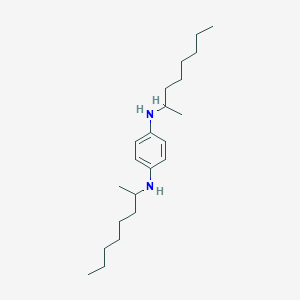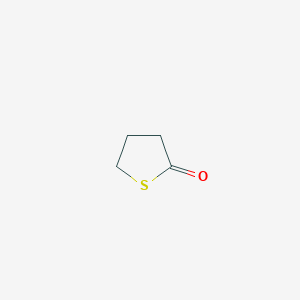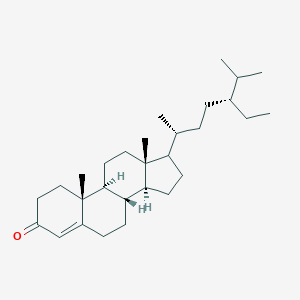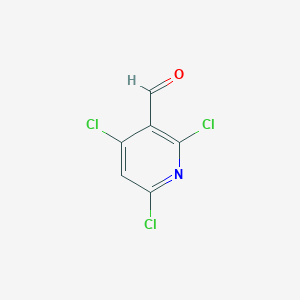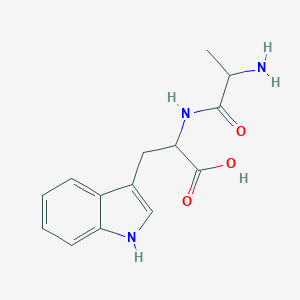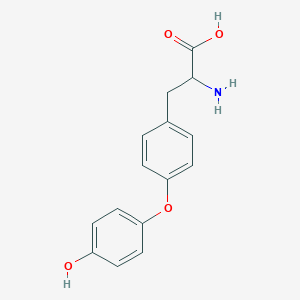![molecular formula C9H16 B090143 6,6-Dimethylbicyclo[3.1.1]heptane CAS No. 127-92-4](/img/structure/B90143.png)
6,6-Dimethylbicyclo[3.1.1]heptane
Overview
Description
6,6-Dimethylbicyclo[3.1.1]heptane, commonly known as norbornane, is a bicyclic hydrocarbon molecule with the chemical formula C7H12. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents. Norbornane is widely used in scientific research due to its unique chemical properties and applications in various fields.
Mechanism Of Action
Norbornane does not have any known mechanism of action as it is not used as a drug or medication. However, it is known to have a stable and rigid structure that makes it useful for studying the behavior of cyclic hydrocarbons and for synthesizing complex organic molecules.
Biochemical And Physiological Effects
Norbornane does not have any known biochemical or physiological effects as it is not used as a drug or medication. However, it is known to be non-toxic and relatively inert, making it safe to handle and use in laboratory experiments.
Advantages And Limitations For Lab Experiments
Norbornane has several advantages and limitations for use in laboratory experiments. Its stable and rigid structure makes it useful for studying the behavior of cyclic hydrocarbons and for synthesizing complex organic molecules. It is also non-toxic and relatively inert, making it safe to handle and use in laboratory experiments. However, it is insoluble in water and requires organic solvents for use in experiments, which can limit its applications in certain fields.
Future Directions
There are several future directions for research involving norbornane, including its use as a building block for the synthesis of new materials, as a model system for studying the behavior of cyclic hydrocarbons in biological systems, and as a reference compound for new analytical techniques. Additionally, further research is needed to explore the potential applications of norbornane in fields such as drug discovery, materials science, and environmental chemistry.
Scientific Research Applications
Norbornane has numerous applications in scientific research, including its use as a model system for studying the behavior of cyclic hydrocarbons, as a solvent for organic reactions, and as a building block for the synthesis of complex organic molecules. It is also used as a reference compound in NMR spectroscopy and as a standard for gas chromatography.
properties
CAS RN |
127-92-4 |
|---|---|
Product Name |
6,6-Dimethylbicyclo[3.1.1]heptane |
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
6,6-dimethylbicyclo[3.1.1]heptane |
InChI |
InChI=1S/C9H16/c1-9(2)7-4-3-5-8(9)6-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
UCZTUROBDISEKY-UHFFFAOYSA-N |
SMILES |
CC1(C2CCCC1C2)C |
Canonical SMILES |
CC1(C2CCCC1C2)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

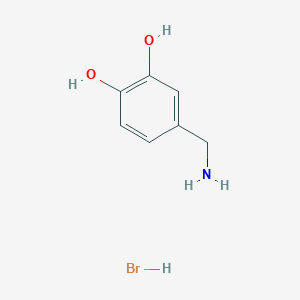

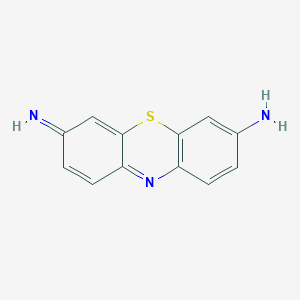
![Ethanesulfonic acid, 2-[methyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B90075.png)
![2,7-Diazaspiro[4.4]nonane](/img/structure/B90081.png)

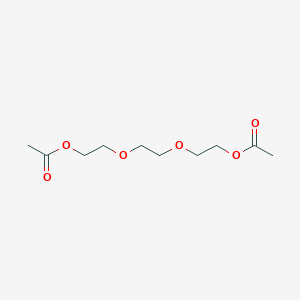
![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)
